
(S)-3-(3-AMINO-1H-PYRAZOL-1-YL)PROPANE-1,2-DIOL
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Overview
Description
(S)-3-(3-Amino-1H-pyrazol-1-yl)propane-1,2-diol is a compound that features a pyrazole ring substituted with an amino group and a propane-1,2-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(3-Amino-1H-pyrazol-1-yl)propane-1,2-diol typically involves the reaction of 3-amino-1H-pyrazole with an appropriate diol precursor under controlled conditions. One common method involves the use of 1,2-epoxypropane as a starting material, which reacts with 3-amino-1H-pyrazole in the presence of a base such as sodium hydroxide to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(3-Amino-1H-pyrazol-1-yl)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
(S)-3-(3-Amino-1H-pyrazol-1-yl)propane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-3-(3-Amino-1H-pyrazol-1-yl)propane-1,2-diol involves its interaction with specific molecular targets. The amino group and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also act as an enzyme inhibitor by binding to the active site and preventing substrate access.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1H-pyrazole: Lacks the diol moiety, making it less versatile in certain reactions.
Propane-1,2-diol: Lacks the pyrazole ring, limiting its biological activity.
1,2-Epoxypropane: A precursor in the synthesis of (S)-3-(3-Amino-1H-pyrazol-1-yl)propane-1,2-diol.
Uniqueness
This compound is unique due to the combination of the pyrazole ring and diol moiety, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and interact with various biological targets, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C6H11N3O2 |
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Molecular Weight |
157.17 g/mol |
IUPAC Name |
(2S)-3-(3-aminopyrazol-1-yl)propane-1,2-diol |
InChI |
InChI=1S/C6H11N3O2/c7-6-1-2-9(8-6)3-5(11)4-10/h1-2,5,10-11H,3-4H2,(H2,7,8)/t5-/m0/s1 |
InChI Key |
UOINHCXUNOCZNS-YFKPBYRVSA-N |
Isomeric SMILES |
C1=CN(N=C1N)C[C@@H](CO)O |
Canonical SMILES |
C1=CN(N=C1N)CC(CO)O |
Origin of Product |
United States |
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